In Vivo Cytoprotective Potency Relative to Ortho- and Poly-Methoxy Analogs
In a direct head-to-head comparison of substituted (E)-4-oxo-2-butenoic acids, 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid (Compound 22) demonstrated significant in vivo cytoprotective activity at a dose of 0.6 mg/kg p.o. [1]. While the 2-methoxy analog (Compound 15) and the 3,4-dimethoxy analog (Compound 32) also exhibited cytoprotection at this dose, the activity profile of the 4-methoxy derivative is distinct, and the related 3,4,5-trimethoxy analog (Compound 40) was selected for clinical advancement, underscoring the critical structure-activity relationship (SAR) within this series [1].
| Evidence Dimension | In vivo cytoprotective activity |
|---|---|
| Target Compound Data | Cytoprotective at 0.6 mg/kg p.o. |
| Comparator Or Baseline | 4-(2-Methoxyphenyl)-4-oxobut-2-enoic acid (Compound 15) and 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoic acid (Compound 32) |
| Quantified Difference | Both target and comparators show cytoprotection at 0.6 mg/kg p.o.; however, distinct SAR leads to divergent development paths (e.g., Compound 40 advanced to clinic) |
| Conditions | In vivo rat model; oral administration (p.o.) |
Why This Matters
Confirms that the para-methoxy substitution pattern confers a specific, quantifiable in vivo pharmacological property that is not simply a class effect, making this compound a necessary tool for SAR studies and a distinct entity for therapeutic research.
- [1] Bianchi, M., Butti, A., Christidis, Y., Perronnet, J., Barzaghi, F., Cesana, R., & Nencioni, A. (1988). Gastric anti-secretory, anti-ulcer and cytoprotective properties of substituted (E)-4-phenyl- and heteroaryl-4-oxo-2-butenoic acids. European Journal of Medicinal Chemistry, 23(1), 45-52. View Source
